molecular formula C31H36FN9O3 B10755937 2-fluoro-6-({2-[(5-methoxy-1-{2-[4-(propan-2-yl)piperazin-1-yl]acetyl}-2,3-dihydro-1H-indol-6-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide

2-fluoro-6-({2-[(5-methoxy-1-{2-[4-(propan-2-yl)piperazin-1-yl]acetyl}-2,3-dihydro-1H-indol-6-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide

Cat. No.: B10755937
M. Wt: 601.7 g/mol
InChI Key: NYPPEWQPHYILTM-UHFFFAOYSA-N
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Description

GSK1751853A is a chemical compound developed by GlaxoSmithKline, a prominent pharmaceutical and biotechnology company

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1751853A involves multiple steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product. Specific details about the synthetic routes and reaction conditions for GSK1751853A are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of GSK1751853A typically involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as crystallization, filtration, and purification are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

GSK1751853A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert GSK1751853A into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of GSK1751853A include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of GSK1751853A depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

GSK1751853A has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in chemical synthesis and as a reference standard in analytical chemistry.

    Biology: GSK1751853A is employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and is being studied for its efficacy in treating various diseases.

    Industry: GSK1751853A is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of GSK1751853A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

GSK1751853A can be compared with other similar compounds, such as GSK2186269A, GSK2220400A, and GSK1173862A These compounds share similar molecular targets and pathways but may differ in their chemical structure and biological activity

Properties

Molecular Formula

C31H36FN9O3

Molecular Weight

601.7 g/mol

IUPAC Name

2-fluoro-6-[[2-[[5-methoxy-1-[2-(4-propan-2-ylpiperazin-1-yl)acetyl]-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C31H36FN9O3/c1-18(2)40-13-11-39(12-14-40)17-26(42)41-10-8-19-15-25(44-3)23(16-24(19)41)36-31-37-29-20(7-9-34-29)30(38-31)35-22-6-4-5-21(32)27(22)28(33)43/h4-7,9,15-16,18H,8,10-14,17H2,1-3H3,(H2,33,43)(H3,34,35,36,37,38)

InChI Key

NYPPEWQPHYILTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC(=O)N2CCC3=CC(=C(C=C32)NC4=NC5=C(C=CN5)C(=N4)NC6=C(C(=CC=C6)F)C(=O)N)OC

Origin of Product

United States

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